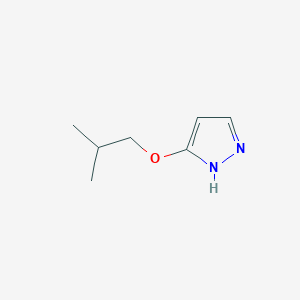

3-isobutoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-(2-methylpropoxy)-1H-pyrazole |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9) |

InChI Key |

RNKPELMWHXNNHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isobutoxy 1h Pyrazole and Analogues

Precursor Design and Synthesis for Isobutoxy-Substituted Pyrazole (B372694) Rings

The successful synthesis of 3-isobutoxy-1H-pyrazole is highly dependent on the strategic design and availability of key precursors. These starting materials can either incorporate the isobutoxy group from the outset or be designed for its later introduction.

Synthesis of Key Intermediates Bearing Isobutoxy Moiety

A primary strategy for synthesizing this compound involves the use of 1,3-dicarbonyl compounds that already contain the isobutoxy group. These intermediates are crucial C3 building blocks for the subsequent cyclization with a hydrazine (B178648) source. beilstein-journals.org The synthesis of these precursors is a critical first step. For example, a β-ketoester containing an isobutoxy group can be prepared through various standard organic reactions. One common approach is the acylation of enolates with an appropriate acylating agent.

Another key intermediate can be an α,β-unsaturated ketone or aldehyde featuring an isobutoxy group. These Michael acceptors can react with hydrazine derivatives to form the pyrazole ring. beilstein-journals.org The synthesis of these unsaturated systems often involves aldol (B89426) condensation or related C-C bond-forming reactions where one of the carbonyl components or the nucleophile carries the isobutoxy moiety.

Table 1: Examples of Isobutoxy-Containing Precursors and Their Synthesis

| Precursor Name | General Structure | Potential Synthetic Route |

|---|---|---|

| Ethyl 4-isobutoxy-3-oxobutanoate | iBu-O-CH₂-C(O)-CH₂-COOEt | Claisen condensation between ethyl isobutoxyacetate and ethyl acetate. |

| 1-Isobutoxy-4,4-dimethyl-1,3-pentanedione | iBu-O-C(O)-CH₂-C(O)-C(CH₃)₃ | Acylation of the enolate of pinacolone (B1678379) with isobutyl chloroformate. |

Strategies for Introduction of the Isobutoxy Group

An alternative to using pre-functionalized precursors is the introduction of the isobutoxy group onto a pre-existing pyrazole scaffold or a late-stage intermediate. This is most commonly achieved through the O-alkylation of a corresponding pyrazolone (B3327878) (3-hydroxy-1H-pyrazole).

The synthesis first targets the formation of the 3-hydroxy-1H-pyrazole ring. This is typically accomplished by the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with hydrazine. The resulting pyrazolone exists in tautomeric forms, including the 3-hydroxypyrazole form. This hydroxyl group can then be alkylated using an isobutyl halide (e.g., isobutyl bromide) or another suitable isobutyl electrophile in the presence of a base. This method allows for the late-stage introduction of the isobutoxy group, which can be advantageous in multi-step syntheses. A mixed anhydride (B1165640) method using isobutyl chloroformate has also been reported for the synthesis of related 3-substituted pyrazole derivatives. researchgate.net

Cycloaddition Reactions in Pyrazole Ring Formation

The construction of the pyrazole ring itself is most frequently accomplished through cycloaddition reactions, where a three-atom component is combined with a two-atom component.

[3+2] Cycloaddition Pathways to Pyrazole Nucleus

The most prominent and versatile methods for constructing the pyrazole nucleus are [3+2] cycloaddition reactions. beilstein-journals.orgnih.gov In this context, a three-atom building block (the C-C-C component) reacts with a two-atom nitrogen source (N-N). These reactions are fundamental to heterocyclic chemistry and offer robust pathways to pyrazole derivatives. tandfonline.comresearchgate.netbohrium.com

The Knorr pyrazole synthesis and related methods are the most classic and widely used routes, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov To synthesize this compound, a 1,3-dicarbonyl precursor bearing an isobutoxy group at the appropriate position is reacted with hydrazine hydrate (B1144303) or a hydrazine salt. google.com

The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov A significant consideration in this synthesis, especially when using substituted hydrazines, is regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomeric pyrazole products. beilstein-journals.org However, for the synthesis of 1H-pyrazoles using unsubstituted hydrazine, this issue of regioselectivity on the nitrogen positions is moot. The regiochemical outcome concerning the C3 and C5 positions is determined by which carbonyl group of the dicarbonyl precursor undergoes the initial nucleophilic attack by the hydrazine.

Table 2: Hydrazine Condensation for Isobutoxy-Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Potential Product(s) |

|---|---|---|

| Ethyl 4-isobutoxy-3-oxobutanoate | Hydrazine Hydrate | This compound-5-carboxylic acid ethyl ester |

An alternative and powerful [3+2] cycloaddition strategy is the reaction of a diazo compound with an alkyne. researchgate.netnih.govrsc.org This method, often referred to as the Huisgen 1,3-dipolar cycloaddition, provides a direct route to the pyrazole core. nih.govacs.org To obtain a this compound via this pathway, one of two general approaches can be taken:

Reaction of an isobutoxy-substituted alkyne with a simple diazo compound: For instance, reacting 1-isobutoxypropyne with diazomethane.

Reaction of a terminal alkyne with an isobutoxy-substituted diazo compound: For example, reacting acetylene (B1199291) or a protected equivalent with (diazomethyl) isobutyl ether.

These cycloadditions can often be performed under thermal conditions and without the need for a catalyst. researchgate.netrsc.org A key challenge in this synthetic approach is controlling the regioselectivity. The reaction of an unsymmetrical alkyne with a diazo compound can lead to a mixture of regioisomers. researchgate.net The electronic nature of the substituents on both the alkyne and the diazo compound plays a crucial role in directing the orientation of the cycloaddition. Electron-withdrawing groups on the alkyne generally favor the formation of specific isomers. nih.gov The in-situ generation of diazo compounds from precursors like tosylhydrazones is a common technique to avoid the isolation of potentially unstable and hazardous diazo intermediates. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrazine |

| 1,3-Dicarbonyl compound |

| β-Ketoester |

| α,β-Unsaturated ketone |

| α,β-Unsaturated aldehyde |

| Michael acceptors |

| Ethyl 4-isobutoxy-3-oxobutanoate |

| Ethyl isobutoxyacetate |

| Ethyl acetate |

| 1-Isobutoxy-4,4-dimethyl-1,3-pentanedione |

| Pinacolone |

| Isobutyl chloroformate |

| (E)-4-Isobutoxybut-3-en-2-one |

| Pyrazolone |

| 3-Hydroxy-1H-pyrazole |

| Ethyl acetoacetate |

| Isobutyl bromide |

| Hydrazine hydrate |

| Phenylhydrazine (B124118) |

| This compound-5-carboxylic acid ethyl ester |

| 1-Isobutoxybutane-1,3-dione |

| 5-Isobutoxy-1-phenyl-3-methyl-1H-pyrazole |

| 3-Isobutoxy-1-phenyl-5-methyl-1H-pyrazole |

| Diazo compound |

| Alkyne |

| 1-Isobutoxypropyne |

| Diazomethane |

| Acetylene |

| (Diazomethyl) isobutyl ether |

| Tosylhydrazone |

Regioselectivity Control in Pyrazole Synthesis

The regioselective synthesis of substituted pyrazoles presents a significant challenge for organic chemists. orgsyn.org The formation of constitutional isomers is a common issue, particularly in classical methods like the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org Controlling the position of substituents on the pyrazole ring is crucial as it directly influences the molecule's biological activity and properties.

Influence of Electronic and Steric Effects on Regiochemistry

The regiochemical outcome of pyrazole synthesis is heavily influenced by both electronic and steric factors of the reactants. orgsyn.org

Electronic Effects: The electronic nature of substituents on the starting materials can dictate the regioselectivity of the cyclization reaction. For instance, in the synthesis of pyrazoles from hydrazones and nitroolefins, electron-donating groups on the aldehyde-derived portion of the hydrazone generally lead to a smooth reaction. orgsyn.org Conversely, strongly electron-withdrawing groups can hinder or prevent the final cyclization step. orgsyn.org In the case of substituted phenylhydrazines, electron-deficient rings may require more forceful conditions to achieve the desired pyrazole. orgsyn.org Theoretical calculations on substituted pyrazoles have shown that electron-donating groups, particularly those that can donate through the π-system (like -OH, -NH2, -CH3), tend to favor the C3-tautomer, while electron-withdrawing groups (such as -COOH, -CHO) stabilize the C5-tautomer. mdpi.com

Steric Effects: Steric hindrance plays a significant role in determining the regioselectivity. beilstein-journals.org In many pyrazole syntheses, the reaction favors the formation of the less sterically hindered isomer. lookchem.com For example, when using bulky alkyl hydrazines, the reaction rate can be significantly slowed, or the reaction may yield a different regioisomer altogether. orgsyn.org In the context of N-arylation of unsymmetrical pyrazoles, traditional cross-coupling methods often favor the less-hindered nitrogen atom. nih.gov The size of alkyl substituents can also influence regioselectivity, with larger groups leading to a higher preference for a specific isomer. nih.gov

| Factor | Influence on Regioselectivity | Example |

| Electronic Effects | Electron-donating groups on hydrazones facilitate pyrazole formation. orgsyn.org | Propionaldehyde-derived hydrazone gives a 76% yield at room temperature. orgsyn.org |

| Electron-withdrawing groups on hydrazones can hinder cyclization. orgsyn.org | 4-Nitrobenzaldehyde gives the Michael addition product which does not cyclize. orgsyn.org | |

| Electron-donating substituents on the pyrazole ring favor the C3 tautomer. mdpi.com | -OH, -NH2, -CH3 substituents. mdpi.com | |

| Electron-withdrawing substituents on the pyrazole ring favor the C5 tautomer. mdpi.com | -COOH, -CHO substituents. mdpi.com | |

| Steric Effects | Bulky groups on the hydrazine can slow the reaction or change the product. orgsyn.org | Isopropylhydrazine results in a low yield after 7 days at room temperature. orgsyn.org |

| Favors formation of the less-hindered isomer in N-arylation. lookchem.comnih.gov | Traditional cross-coupling reactions often yield the Nβ-aryl pyrazole. nih.gov | |

| Increasing size of alkyl substituents can increase regioselectivity. nih.gov | An increase from a methyl to a larger alkyl group can improve the Nα:Nβ ratio. nih.gov |

Catalyst-Mediated Regioselective Routes (e.g., Copper-catalyzed)

Catalysts, particularly those based on copper, have emerged as powerful tools for controlling regioselectivity in pyrazole synthesis. rsc.orgnih.govresearchgate.net Copper catalysts can facilitate N-N bond formation and direct the arylation or alkylation to a specific nitrogen atom of the pyrazole ring. nih.govualberta.ca

One notable example is the copper-catalyzed cycloaddition of sydnones and terminal alkynes, which provides a regioselective route to 1,4-disubstituted pyrazoles. rsc.orgresearchgate.net The choice of the copper salt can even switch the regioselectivity, with Cu(OTf)2 favoring 1,3-disubstituted pyrazoles and Cu(OAc)2 leading to the 1,4-isomers. researchgate.net

In the context of N-arylation, copper catalysis can be used to overcome the inherent preference for the less-hindered nitrogen. nih.gov By tuning the ligand on the copper catalyst, it is possible to switch the selectivity and favor the more sterically hindered nitrogen, providing access to alternative regioisomers that are difficult to obtain through traditional methods. nih.gov For instance, copper-diamine complexes have been used to achieve Nβ-arylation, while other copper-ligand systems can promote Nα-arylation. nih.gov

A copper(I)- and copper(II)-mediated synthesis of 3-ethoxy-1-arylpyrazoles has been developed through an oxidative N-N bond formation, demonstrating the utility of copper in constructing the pyrazole core itself with defined regiochemistry. ualberta.ca

Derivatization Strategies for this compound

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies to create a library of analogs for structure-activity relationship studies.

Functionalization of the Pyrazole Ring (e.g., C-H Halogenation, Acylation)

Direct C-H functionalization of the pyrazole ring is a powerful and atom-economical method for introducing new substituents. researchgate.netrsc.org

C-H Halogenation: Halogenated pyrazoles are valuable intermediates for further cross-coupling reactions. beilstein-journals.org Palladium-catalyzed C-H halogenation has been developed for the ortho-halogenation of various N-containing heterocycles, including pyrazoles, using alkali halides as the halogen source. rsc.org Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted isomer can be achieved using N-bromosuccinimide (NBS) under mild conditions. enamine.net

Acylation: The introduction of an acyl group, such as a formyl or acetyl group, onto the pyrazole ring provides a handle for further transformations. beilstein-journals.org For example, SmCl3 can catalyze the acylation of certain precursors to form 1,3-diketones, which then cyclize to yield substituted pyrazoles. beilstein-journals.org

Modifications at the Isobutoxy Group

While direct modification of the isobutoxy group itself is less commonly reported, analogous transformations on alkoxy-substituted pyrazoles suggest potential strategies. The ether linkage is generally stable, but cleavage to the corresponding pyrazolol could be a route to introduce different alkoxy groups.

Multi-component Reactions for Complex Pyrazole Conjugates

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules, making them ideal for creating libraries of pyrazole derivatives. mdpi.comresearchgate.net

Several MCRs have been developed for the synthesis of pyrazole-fused heterocycles and other complex conjugates. beilstein-journals.orgmdpi.com For example, a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound can yield pyrano[2,3-c]pyrazole derivatives. mdpi.com Copper catalysis has also been employed in three-component reactions to synthesize 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org These MCRs offer a high degree of convergence and allow for the rapid generation of structural diversity around the pyrazole core. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of pyrazoles, this involves exploring alternative reaction conditions and catalytic systems that enhance efficiency while minimizing environmental impact. itmedicalteam.pl Traditional methods for pyrazole synthesis often rely on volatile and toxic organic solvents and may require harsh conditions. benthamdirect.comtandfonline.com Modern approaches seek to overcome these limitations.

A key focus of green synthesis is the replacement of hazardous solvents with safer alternatives or the elimination of solvents altogether. itmedicalteam.pl Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. thieme-connect.com Additionally, alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools for accelerating reactions, often leading to higher yields and cleaner product profiles under solvent-free conditions. benthamdirect.comrsc.org

Research Findings:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyrazole derivatives. dergipark.org.tr This technique can be applied to key reactions, such as the condensation of hydrazines with β-dicarbonyl compounds, a fundamental step in forming the pyrazole ring. mdpi.comrsc.org For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines under microwave irradiation was achieved in 15-70 minutes, a significant improvement over conventional heating methods. mdpi.com This approach is readily adaptable for the synthesis of 3-alkoxypyrazoles by using appropriately substituted starting materials. A rapid, microwave-assisted method for synthesizing sugar-based pyrazole derivatives in water has also been developed, highlighting the synergy between microwave heating and green solvents. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides another non-classical energy source that enhances chemical reactivity. Ultrasound-assisted synthesis has been successfully used to produce pyrazoline and isoxazoline (B3343090) derivatives, demonstrating its utility in constructing five-membered heterocyclic rings. nih.gov The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine was achieved in 75-90 minutes under ultrasound irradiation, showing a tremendous rate enhancement compared to conventional methods. asianpubs.org This method's mild conditions make it suitable for synthesizing functionalized pyrazoles like this compound.

"On Water" and Solvent-Free Synthesis: Conducting reactions "on water" or in a completely solvent-free environment represents a significant step towards sustainable chemistry. rsc.org A highly efficient method for synthesizing pyrazole-3-carboxylates involves the cyclization of diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions, which avoids the use of toxic hydrazine. rsc.org Similarly, the synthesis of pyrazole derivatives has been achieved under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable, high-polarity reaction medium, with product yields ranging from 75-86%. tandfonline.com Another solvent-free approach involves the cycloaddition of diazo compounds to alkynes by simple heating, which affords pyrazole products in high yields without the need for purification. rsc.org

Table 1: Comparison of Green Synthesis Conditions for Pyrazole Analogues

| Method | Typical Substrates | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Dibenzalacetones, Hydrazines | Ethanol (B145695), NaOH, 100 W | 15–70 min | Medium to Good | mdpi.com |

| Microwave-Assisted | Chalcones, Thiosemicarbazide | Ethanol, KOH, 100 W, 50 °C | 15 min | High | scielo.br |

| Ultrasound-Assisted | α,β-unsaturated cyanoester, Phenyl hydrazine | Cu(I) catalyst, 60 °C | 75-90 min | High | asianpubs.org |

| "On Water" Synthesis | Diketones, Semicarbazide HCl | Water, Reflux | Not specified | High | rsc.org |

| Solvent-Free | Isocyanides, Acetylenedicarboxylates | TBAB, Room Temp | Not specified | 75-86 | tandfonline.com |

| Solvent-Free | Diazo compounds, Alkynes | Heating | Not specified | High | rsc.org |

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, allow for milder reaction conditions, and improve selectivity, thereby reducing energy consumption and waste. rasayanjournal.co.in For pyrazole synthesis, a variety of catalytic systems have been explored, ranging from simple salts and organocatalysts to sophisticated metal complexes and nanoparticles.

Research Findings:

Organocatalysis: Simple organic molecules can act as effective catalysts. For example, L-cysteine, a naturally occurring amino acid, has been used to catalyze the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in aqueous ethanol with yields ranging from 66-97%. nih.gov This approach offers an environmentally benign route using a biodegradable catalyst.

Simple and Ionic Salts: Even simple salts like sodium chloride (NaCl) have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives in aqueous media at room temperature, providing a cost-effective and green protocol. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), facilitate reactions between reactants in different phases, enabling solvent-free conditions. tandfonline.com

Metal-Based Catalysis: Transition metal catalysts are widely used due to their high efficiency. A nickel-based heterogeneous catalyst has been employed for the one-pot synthesis of pyrazoles at room temperature with low catalyst loading and short reaction times. mdpi.com Similarly, silica-supported copper catalysts have been used for the synthesis of 1,4-disubstituted pyrazoles, with the methodology successfully adapted to a continuous flow system for scalable production. rsc.org A combined catalytic system of NbCl₅-AgClO₄ has demonstrated a synergetic effect in the synthesis of fully substituted pyrazoles, offering excellent yields and short reaction times. rasayanjournal.co.in

Nanocatalysis: Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and easy recovery. jsynthchem.com Copper oxide nanoparticles (CuO NPs) have been developed as a green, efficient, and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction in water. The catalyst could be recovered and reused at least seven times without a significant loss in activity. jsynthchem.com

Table 2: Performance of Various Catalytic Systems in Pyrazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| L-Cysteine | One-pot multicomponent | Aqueous Ethanol | Biodegradable, benign | 66-97 | nih.gov |

| NaCl | One-pot three-component | Aqueous Media | Inexpensive, ecofriendly | High | researchgate.net |

| Nickel-based (heterogeneous) | One-pot condensation | Ethanol | Low catalyst loading, short time | Good to Excellent | mdpi.com |

| Silica-supported Copper | Cycloaddition | Not specified | Adaptable to continuous flow | Not specified | rsc.org |

| NbCl₅-AgClO₄ | Pseudo five-component | Dichloromethane | Synergistic effect, mild conditions | Good to Excellent | rasayanjournal.co.in |

| Copper Oxide Nanoparticles (CuO NPs) | One-pot four-component | Water | Reusable, high efficiency | High | jsynthchem.com |

Chemical Reactivity and Transformation Mechanisms of 3 Isobutoxy 1h Pyrazole

Prototropic Tautomerism in 1H-Pyrazoles

Prototropic tautomerism, the migration of a proton, is a key characteristic of N-unsubstituted pyrazoles. numberanalytics.comnih.gov This phenomenon significantly influences the compound's chemical and physical properties, as well as its reactivity. nih.govnsf.gov

For an asymmetrically substituted pyrazole (B372694) like 3-isobutoxy-1H-pyrazole, annular tautomerism results in two distinct tautomeric forms: this compound and 5-isobutoxy-1H-pyrazole. This equilibrium involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.govmdpi.com In solution, this interconversion is often rapid, leading to an averaged signal in NMR spectroscopy, which can make the characterization of a single tautomer challenging. nih.govmdpi.com

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and the temperature. mdpi.com Theoretical calculations and experimental studies on similarly substituted pyrazoles have shown that the relative stability of the tautomers is a delicate balance between electronic effects, steric hindrance, and intermolecular interactions such as hydrogen bonding. nsf.govmdpi.com For instance, in some 3,5-disubstituted pyrazoles, the presence of certain substituents can favor one tautomer over the other in the solid state, effectively "freezing" the equilibrium. cdnsciencepub.com The introduction of guanidinium (B1211019) cations has been shown to lock the proton on one nitrogen, thereby halting the prototropic transformation. nsf.gov

Table 1: Factors Influencing Annular Tautomeric Equilibrium in Pyrazoles

| Factor | Influence on Equilibrium |

|---|---|

| Substituent Effects | Electron-donating or withdrawing groups can alter the electron density at the nitrogen atoms, favoring one tautomer. |

| Solvent Polarity | Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions. mdpi.com |

| Temperature | Changes in temperature can shift the equilibrium position. psu.edu |

| Intermolecular Interactions | Self-association of pyrazole molecules through hydrogen bonding can influence which tautomer is predominant. mdpi.com |

Side-chain tautomerism involves the migration of a proton between the ring and a substituent. While this is a known phenomenon for pyrazoles with substituents like amino or thiol groups, it is not considered a significant contributor to the tautomeric landscape of this compound. nih.govencyclopedia.pub The oxygen atom of the isobutoxy group is part of a stable ether linkage, and the protons on the isobutyl chain are not sufficiently acidic to readily participate in tautomeric exchange with the pyrazole ring under normal conditions.

Reaction Mechanisms of this compound Derivatives

The pyrazole ring is an aromatic system, but the presence of two nitrogen atoms creates distinct regions of reactivity. The ring is generally susceptible to both electrophilic and nucleophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents present. mdpi.compharmajournal.net

The pyrazole ring in this compound exhibits a nuanced reactivity towards electrophiles and nucleophiles. The pyridine-like nitrogen atom (N2) is basic and can be protonated or alkylated. nih.gov The pyrrole-like nitrogen (N1) is less basic due to the involvement of its lone pair in the aromatic system. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. rrbdavc.orgresearchgate.net This is because the C3 and C5 positions are deactivated by the adjacent electron-withdrawing nitrogen atoms. researchgate.net The isobutoxy group at the C3 position, being an electron-donating group, would further activate the ring towards electrophilic attack, reinforcing the preference for substitution at C4. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. globalresearchonline.net

Nucleophilic Substitution: Nucleophilic attack is favored at the C3 and C5 positions, which are electron-deficient. researchgate.net The isobutoxy group at C3 is a potential leaving group under certain nucleophilic substitution conditions, although ether linkages are generally stable. The trifluoromethyl group, for example, can undergo nucleophilic substitution with reagents like sodium methoxide. smolecule.com

Table 2: Regioselectivity in Substitution Reactions of Pyrazoles

| Reaction Type | Preferred Position(s) | Rationale |

|---|---|---|

| Electrophilic Substitution | C4 | The C4 position is the most electron-rich carbon atom in the pyrazole ring. rrbdavc.org |

| Nucleophilic Substitution | C3, C5 | These positions are electron-deficient due to the proximity of the nitrogen atoms. researchgate.net |

| N-Alkylation/Acylation | N1, N2 | The nitrogen atoms are the most nucleophilic centers in the ring. pharmajournal.net |

While pyrazoles are aromatic, they can participate in addition and cycloaddition reactions under specific conditions, often involving the less aromatic tautomers or activated derivatives. [3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings and have been applied to pyrazole synthesis. organic-chemistry.orgmdpi.com Pyrazole derivatives can act as dienes or dienophiles in Diels-Alder reactions, although this reactivity is less common for the fully aromatic pyrazole ring itself. The reactivity in cycloaddition can be enhanced by microwave irradiation. researchgate.net For instance, pyrazolylimines have been shown to undergo cycloaddition with nitroalkenes to form pyrazolo[3,4-b]pyridines. researchgate.net

The pyrazole ring is generally stable towards oxidation. globalresearchonline.net However, the side chains attached to the ring can be oxidized. For example, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. globalresearchonline.net The sulfur atom in thioether-substituted pyrazoles can be selectively oxidized to a sulfoxide (B87167) or sulfone. beilstein-journals.org

The reduction of the pyrazole ring is also possible. Catalytic hydrogenation can reduce the pyrazole ring to pyrazoline and subsequently to pyrazolidine. pharmajournal.net The N-phenyl derivative of pyrazole can be reduced with sodium and ethanol (B145695) to yield the corresponding pyrazoline. globalresearchonline.net Electrochemical methods have also been developed for the oxidation of pyrazolines to pyrazoles. rsc.org

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound, a heterocyclic compound featuring a pyrazole ring substituted with an isobutoxy group, is a critical factor in its handling, storage, and application. The degradation of this molecule can be initiated by several factors, including hydrolysis, temperature, and light. Understanding its behavior under controlled conditions is essential for predicting its shelf-life and potential transformation products.

Hydrolytic Stability

The hydrolytic stability of pyrazole derivatives can vary significantly depending on the nature of the substituents and the pH of the environment. nih.gov Forced degradation studies, which involve subjecting a compound to stress conditions like strong acids and bases, are used to determine these pathways. asianjpr.comajrconline.orgsgs.com

For instance, studies on pyrazole esters have shown that they can degrade in a pH 8 buffer, with half-lives ranging from minutes to several hours. nih.gov While this compound has an ether linkage, which is generally more stable than an ester linkage, it can still be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the isobutoxy group to form 3-hydroxy-1H-pyrazole and isobutanol. Research on a pyrazole derivative with an aromatic ester function indicated stability against hydrolysis, suggesting that the electronic properties and conjugation within the molecule play a significant role. acs.org

A study on various pyrazole ester derivatives provided data on their stability in a pH 8 buffer, which can serve as a reference for the potential hydrolytic stability of ether-substituted pyrazoles.

Table 1: Hydrolytic Stability of Selected Pyrazole Ester Derivatives in pH 8 Buffer

| Compound | Half-life (t½) in minutes |

|---|---|

| 7a | 90 |

| 7b | 90 |

| 7d | 255 |

| 7e | 450 |

| 7g | 150 |

| 7n | 300 |

| 10a | 900 |

| 10c | 90 |

Data sourced from a study on allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. nih.gov

Thermal Stability

For this compound, thermal stress could potentially lead to the cleavage of the isobutoxy group or decomposition of the pyrazole ring itself at sufficiently high temperatures. The expected degradation products from the cleavage of the ether bond would be isobutene and 3-hydroxy-1H-pyrazole.

The thermal stability of coordination compounds with a pyrazole-type ligand has been investigated, showing decomposition onset temperatures ranging from 168 °C to 179 °C. mdpi.com

Table 2: Onset Decomposition Temperatures of Zn(II) Coordination Compounds with a Pyrazole-Type Ligand

| Compound | DTG Onset Temperature (°C) |

|---|---|

| 1 | 168 |

| 2 | 177 |

| 3 | 179 |

Data from a study on the thermal properties of Zn(II) coordination compounds. mdpi.com

Photochemical Stability

The photochemical stability of pyrazole derivatives is another important consideration. Exposure to light, particularly UV radiation, can induce chemical changes. imtm.cz A study on a complex indole-pyrazole hybrid revealed that the compound undergoes unspecified light-induced chemical transformations, which could lead to cytotoxic effects. imtm.cz For this compound, photodegradation could involve reactions of the pyrazole ring or the isobutoxy substituent. Potential degradation pathways include photo-oxidation or rearrangement of the pyrazole ring.

Forced degradation studies under photolytic conditions are a standard part of drug development to identify potential photodegradation products. nih.govmoca.net.ua

Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and in-depth analysis for each specified subsection. The available scientific literature focuses on other pyrazole derivatives, and providing information on those would violate the strict instruction to focus solely on "this compound."

Advanced Spectroscopic and Diffraction Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. researchgate.net For 3-isobutoxy-1H-pyrazole (C₇H₁₂N₂O), the nominal molecular weight is 140.18 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 140, which then undergoes a series of fragmentation events. The fragmentation pathways are highly dependent on the structure, particularly the stability of the pyrazole (B372694) ring and the nature of the ether linkage. researchgate.netresearchgate.net

Expected Fragmentation Pathways:

Alpha-Cleavage of the Ether: A primary fragmentation pathway for alkoxy-substituted aromatic compounds involves the cleavage of the C-O bond. libretexts.org This can occur in two ways:

Loss of an isobutoxy radical (•OCH₂CH(CH₃)₂), leading to a pyrazole cation at m/z 69.

Loss of an isobutene molecule (C₄H₈) via a McLafferty-type rearrangement is highly characteristic for ethers, resulting in a fragment corresponding to 3-hydroxy-1H-pyrazole at m/z 84. miamioh.edu

Cleavage within the Isobutyl Group: Fragmentation can also occur within the alkyl chain, such as the loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 99, or the loss of a methyl radical (•CH₃) from the molecular ion, although the latter is generally less favored. The isobutyl cation itself may be observed at m/z 57.

Pyrazole Ring Fragmentation: The stable pyrazole ring can also fragment, typically involving the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), a common feature in the mass spectra of nitrogen-containing heterocycles. researchgate.net

Interactive Table: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 140 | [C₇H₁₂N₂O]⁺˙ | (Molecular Ion) |

| 97 | [C₄H₅N₂O]⁺ | •C₃H₇ (Propyl radical) |

| 84 | [C₃H₄N₂O]⁺˙ | C₄H₈ (Isobutene) |

| 69 | [C₃H₅N₂]⁺ | •OC₄H₇ |

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a compound's elemental formula, a critical step in confirming its identity. mdpi.com

For this compound, the molecular formula is C₇H₁₂N₂O. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.

Calculated Exact Mass of [C₇H₁₃N₂O]⁺: 335.1353 (for a similar perfluorinated pyrazole) nih.gov

An experimental HRMS measurement yielding a mass value that matches this calculated value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of this compound, distinguishing it from any other potential isomers or compounds with the same nominal mass. dergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques in modern pharmaceutical and chemical analysis for separating components in a mixture and confirming their identity and purity. nih.govresearchgate.net

For this compound, a reversed-phase UPLC method would offer rapid and high-resolution separation of the main compound from any impurities, starting materials, or side products. waters.com The identity of the eluting peak would be confirmed by coupling the UPLC system to a mass spectrometer. The MS detector would provide two key pieces of information:

Retention Time (RT): The time at which the compound elutes from the column, which is a characteristic property under specific chromatographic conditions.

Mass-to-Charge Ratio (m/z): The mass spectrometer would confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 141.10, confirming the molecular weight of the compound in the peak. nih.govresearchgate.net

This combination of RT and m/z provides a very high degree of confidence in the peak's identity. Furthermore, the area of the peak in the chromatogram is proportional to its concentration, allowing for the quantitative assessment of purity.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound itself has not been reported, extensive crystallographic studies on substituted pyrazoles provide a clear indication of the structural information that would be obtained. nih.govnih.govspast.orgmdpi.com Key findings from an SC-XRD analysis would include:

Molecular Connectivity: Absolute confirmation of the chemical structure, showing the isobutoxy group is attached to the C3 position of the pyrazole ring.

Ring Planarity: Pyrazole rings are generally found to be planar or nearly planar. nih.govspast.org

Conformation of the Isobutoxy Group: The analysis would reveal the torsion angles about the C-O bond, defining the spatial orientation of the isobutoxy group relative to the pyrazole ring.

Intermolecular Interactions: It would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., N-H···N interactions between pyrazole rings) and van der Waals forces that dictate the crystal packing. mdpi.comcardiff.ac.uk

Crystallographic Data: The analysis yields specific parameters that define the crystal, including the crystal system, space group, and unit cell dimensions. mdpi.commdpi.com

Interactive Table: Representative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3725(6) |

| b (Å) | 20.0436(12) |

| c (Å) | 15.3281(11) |

| β (°) | 102.896(6) |

| Volume (ų) | 2806.9(3) |

Data from a representative pyrazole structure for illustrative purposes. cardiff.ac.uk

Powder X-ray Diffraction (PXRD) is used to analyze a bulk sample of a crystalline material. Instead of a single crystal, a fine powder containing millions of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase (polymorph). researchgate.netresearchgate.net

The primary applications of PXRD in the characterization of this compound would be:

Phase Identification: To confirm that the synthesized bulk material corresponds to the same crystalline phase as the one characterized by single-crystal XRD.

Purity Analysis: To detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Screening: To identify if the compound can exist in different crystalline forms (polymorphs), as different polymorphs will produce distinct PXRD patterns.

A typical PXRD pattern plots the intensity of the diffracted X-rays against the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the material's crystal lattice.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of molecules like this compound. This method probes the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light. The resulting spectrum provides valuable insights into the conjugated systems within the molecule.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of pyrazole and its derivatives is primarily characterized by electronic transitions involving π-electrons within the heterocyclic ring. For pyrazole itself, gas-phase UV absorption spectra show a maximal absorption cross-section at approximately 203 nm. nih.gov The introduction of substituents onto the pyrazole ring can significantly influence the position and intensity of these absorption bands.

In the case of this compound, the isobutoxy group, an alkoxy substituent, is expected to act as an auxochrome. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. The lone pair of electrons on the oxygen atom of the isobutoxy group can participate in resonance with the π-system of the pyrazole ring, a phenomenon known as conjugation. This extended conjugation effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in the HOMO-LUMO energy gap results in a bathochromic shift, or a shift to a longer wavelength (red shift), of the absorption maximum (λmax) compared to the unsubstituted pyrazole. The electronic transitions observed in alkoxy-substituted pyrazoles are typically assigned to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of this shift is dependent on the nature of the solvent, with polar solvents often causing further shifts due to interactions with the solute molecule.

Representative UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Reference |

| Pyrazole | Gas Phase | 203 | 5.44 x 10-18 (cross section, cm2/molecule) | nih.gov |

| Pyrazole Ligand pypz R(16)py | CH2Cl2 | ~300-350 | Not specified | researchgate.net |

| Pyrazole Azo Dyes | Ethanol (B145695) | 322-450 | Not specified | nih.gov |

Note: The data presented is for structurally related pyrazole compounds to illustrate general spectroscopic trends, as specific data for this compound was not found in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the electronic spectra of molecules, including pyrazole derivatives. nih.govscispace.commdpi.com This method allows for the calculation of excited state energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

TD-DFT calculations can provide a theoretical UV-Vis spectrum that can be compared with experimental data to confirm spectral assignments and gain a deeper understanding of the nature of the electronic transitions. These calculations can identify the specific molecular orbitals involved in the primary electronic transitions. For a molecule like this compound, TD-DFT would likely predict that the lowest energy transitions are predominantly of a π → π* character, localized on the pyrazole ring but also involving the oxygen of the isobutoxy group due to conjugation.

The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculation. For many organic molecules, functionals such as B3LYP have been shown to provide good agreement with experimental results for UV-Vis spectra. nih.govmdpi.com Computational studies on various pyrazole derivatives have successfully used TD-DFT to investigate their photophysical properties, including absorption spectra and electronic transitions. mdpi.com For example, in studies of pyrazole-based dyes, TD-DFT calculations have been instrumental in understanding the contributions of different parts of the molecule to the electronic transitions and in explaining the observed colors. nih.gov

Based on a thorough review of available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of the specific chemical compound “this compound” cannot be generated at this time.

Searches for dedicated research, including quantum chemical calculations, Density Functional Theory (DFT) studies, and molecular orbital analysis specifically for this compound, did not yield any specific studies or data sets. While computational chemistry is a powerful tool for exploring molecular structure and reactivity, and numerous studies have been conducted on the broader class of pyrazole derivatives, the findings from these studies are specific to the analyzed molecules and cannot be accurately extrapolated to this compound without introducing scientific inaccuracies. eurasianjournals.comeurasianjournals.com

The generation of thorough, informative, and scientifically accurate content, including the detailed data tables and specific research findings required by the user's outline, is contingent upon the existence of published research on the target compound. Without primary research data on the geometry optimization, vibrational frequencies, HOMO-LUMO gap, and reactivity descriptors of this compound, it is not possible to fulfill the request while adhering to the strict requirements for accuracy and focus.

Therefore, the requested article with the specified detailed outline cannot be provided.

Computational and Theoretical Investigations of 3 Isobutoxy 1h Pyrazole

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex results of quantum mechanical calculations into the familiar chemical language of lone pairs, bonds, and orbital interactions. nih.gov It is particularly effective for studying charge distribution, charge transfer, and the hyperconjugative interactions that stabilize a molecular system.

In the context of the pyrazole (B372694) ring, NBO analysis reveals significant delocalization of electron density. This is quantified by the second-order perturbation energy, E(2), which measures the energetic stabilization resulting from the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. For pyrazole derivatives, key interactions involve the lone pair electrons on the nitrogen atoms (donors) and the antibonding π* orbitals of the ring's carbon-carbon and carbon-nitrogen bonds (acceptors). nih.gov

For instance, studies on analogous pyrazole structures show substantial E(2) values for interactions such as LP(N1) → π(C4-C5) and LP(N2) → π(C3-N2), indicating a high degree of electron delocalization which contributes to the aromaticity and stability of the pyrazole ring. nih.gov These interactions effectively describe the charge transfer from the nitrogen atoms to the rest of the ring, influencing the molecule's reactivity and the nature of its intermolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Donor-Acceptor Interactions in a Pyrazole System from NBO Analysis

| Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C4-C5) | > 30 | Intramolecular charge transfer |

| LP (N2) | π* (N1-C5) | > 30 | Intramolecular charge transfer |

| LP (N1) | π* (N2-C3) | > 60 | Intramolecular charge transfer |

Note: Data is representative of pyrazole systems and illustrates the type of insights gained from NBO analysis. Specific values for 3-isobutoxy-1H-pyrazole would require a dedicated computational study.

Theoretical Studies of Tautomeric Equilibria and Proton Transfer

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms. For this compound, this results in an equilibrium between two tautomeric forms: this compound and 5-isobutoxy-1H-pyrazole. Theoretical calculations are crucial for determining the relative stability of these tautomers and understanding the mechanism of proton transfer between them. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of the tautomers and the energy barrier for the proton transfer that interconverts them. mdpi.comresearchgate.net Studies on substituted pyrazoles have shown that the preferred tautomer is influenced by factors such as intramolecular hydrogen bonds, steric hindrance, and the electronic nature of the substituents. mdpi.com

Solvent effects play a critical role in tautomeric equilibria. researchgate.net The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. mdpi.com Computational models, like the Polarized Continuum Model (PCM), are employed to simulate the solvent environment and predict its impact on the energy difference between tautomers and the activation energy for their interconversion. researchgate.net For pyrazoles with ester or amide groups, theoretical analysis has demonstrated that the environment significantly influences the tautomeric preference. mdpi.com

The pyrazole ring contains two nitrogen atoms, one of which is pyridinic (doubly bonded) and one which is pyrrolic (singly bonded, with a proton in the N-unsubstituted case). The pyridinic nitrogen is the primary site of protonation, making pyrazoles basic compounds. researchgate.net

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation reaction, while gas-phase basicity (GB) is the negative of the corresponding Gibbs free energy change. nih.govresearchgate.net These values can be accurately predicted using high-level quantum chemical calculations. researchgate.net Theoretical studies on large sets of pyrazole derivatives have shown that DFT methods can reliably reproduce experimental basicity trends. researchgate.net These calculations are essential for understanding how substituents, like the isobutoxy group at the C3 position, modulate the electron density on the ring nitrogens and, consequently, their basicity. researchgate.net

Molecular Dynamics Simulations (if applicable to specific derivatives or interactions)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, this computational technique is widely applied to pyrazole derivatives, particularly in the context of drug discovery and materials science. eurasianjournals.comeurasianjournals.com MD simulations model the time-dependent behavior of atoms and molecules, providing insights into conformational dynamics, stability, and intermolecular interactions in condensed phases. eurasianjournals.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving pyrazoles, from their synthesis to their subsequent transformations. mdpi.com The synthesis of the pyrazole ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), can lead to different regioisomers. Computational studies can explain and predict this regioselectivity by analyzing the energies of different reaction pathways and intermediates. nih.govacs.org

For example, theoretical studies of the [3+2] cycloaddition reactions, a common method for forming five-membered rings, can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical and regiochemical outcomes. mdpi.com By modeling reactants, products, and transition states, these approaches provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

A cornerstone of mechanistic computational studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. csic.es By calculating the vibrational frequencies of a proposed TS structure, chemists can confirm it is a true first-order saddle point on the potential energy surface.

Once transition states are identified, the intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway from reactants to products. This provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. For processes like tautomerization, this involves mapping the proton transfer from one nitrogen to the other, often through an associative or dissociative mechanism that can be mediated by solvent molecules. researchgate.net

Catalyst-Substrate Interaction Modeling

Computational modeling serves as a powerful tool for elucidating the intricate interactions between catalysts and substrates at the molecular level. In the context of this compound and its derivatives, theoretical investigations, primarily through molecular docking and Density Functional Theory (DFT), have provided significant insights into their potential catalytic applications and binding behaviors. These studies are crucial for understanding reaction mechanisms, predicting catalyst efficiency, and designing novel catalytic systems.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of pyrazole derivatives within the active sites of various enzymes and metal catalysts. For instance, studies on pyrazole derivatives have demonstrated their potential as inhibitors for receptor tyrosine kinases and protein kinases, which are significant targets in medicinal chemistry. In these simulations, the pyrazole molecule is treated as a ligand that interacts with the protein's binding pocket. The primary goal is to identify the most stable conformation, often quantified by a docking score or binding energy, which indicates the strength of the interaction.

Key interactions observed in these models typically involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the isobutoxy group may engage in hydrophobic interactions within a nonpolar pocket of a catalyst or enzyme. The binding energies calculated from these simulations can help in ranking the potential efficacy of different pyrazole derivatives as catalysts or inhibitors.

One illustrative example from the broader class of pyrazole derivatives involves their interaction with Cytochrome P450 2E1 (CYP2E1). Computational docking studies have been used to explore how structural modifications to the pyrazole ring affect their binding affinity and orientation within the enzyme's active site. nih.gov These studies have shown that the presence and position of substituents on the pyrazole ring significantly influence the binding interactions. nih.gov For a compound like this compound, the isobutoxy group would be a key determinant in its interaction with such a catalytic site.

The table below summarizes representative data from computational studies on the interaction of various pyrazole derivatives with different substrates, illustrating the types of findings that are typically generated in such research. It is important to note that specific data for this compound is not available in the cited literature; the presented data is based on analogous pyrazole compounds to demonstrate the application of these computational methods.

| Pyrazole Derivative | Substrate/Target | Computational Method | Key Findings | Binding Energy (kJ/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | Molecular Docking | Potential inhibitor, hydrogen bonding and hydrophobic interactions | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | Molecular Docking | Potential inhibitor, good inhibition constant | -8.57 |

| Pyrazole-carboxamide derivative (6a) | Carbonic Anhydrase I | Molecular Docking & MD | Stable binding in the active site | Not specified |

| Pyrazole-carboxamide derivative (6b) | Carbonic Anhydrase II | Molecular Docking & MD | Good stability and minor conformational changes | Not specified |

Table 1: Representative Data from Computational Studies of Pyrazole Derivatives. The data is illustrative of the types of results obtained from molecular docking and dynamics simulations for compounds structurally related to this compound. researchgate.netnih.gov

Coordination Chemistry and Ligand Design with 3 Isobutoxy 1h Pyrazole Motifs

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands for coordination chemistry is predicated on the versatile structural and electronic properties of the pyrazole (B372694) ring. researchgate.netresearchgate.net As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole can function as a versatile building block in the construction of ligands with tunable coordination properties. researchgate.netresearchgate.net The presence of both an acidic N-H proton and a basic sp2-hybridized nitrogen atom allows for coordination as a neutral molecule, a deprotonated anion, or as part of a larger chelating framework. This dual character is fundamental to the diverse coordination chemistry of pyrazole derivatives. researchgate.netresearchgate.net

The substituent at the 3-position of the pyrazole ring, in this case, an isobutoxy group, plays a crucial role in determining the ligand's steric and electronic profile. The isobutoxy group is an electron-donating group, which can increase the electron density on the pyrazole ring and enhance the coordinating ability of the nitrogen atoms. The steric bulk of the isobutoxy group can also influence the coordination geometry of the resulting metal complexes, potentially leading to the formation of specific isomers or coordination numbers. rsc.org

Ligand Functionalization for Tunable Coordination Properties

The functionalization of the pyrazole ring is a key strategy for tuning the coordination properties of the resulting ligands. In the case of 3-isobutoxy-1H-pyrazole, the isobutoxy group itself is a functionalization that imparts specific characteristics to the ligand. The synthesis of 3-alkoxypyrazoles can be achieved through various synthetic routes, often involving the condensation of β-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648). researchgate.net This allows for the introduction of a wide variety of alkoxy groups at the 3-position, providing a straightforward method for systematically altering the ligand's steric and electronic properties. researchgate.net

Further functionalization of the this compound scaffold could be envisioned at other positions of the pyrazole ring (e.g., C4, C5, or N1) to introduce additional donor atoms, modify the ligand's solubility, or append groups capable of participating in supramolecular interactions. For instance, the introduction of a coordinating group at the N1 position would transform the ligand into a bidentate chelator, significantly impacting its coordination behavior.

The table below illustrates how different functional groups on a pyrazole ligand can influence the properties of the resulting metal complexes.

| Functional Group | Position | Potential Effect on Coordination Properties |

| Isobutoxy | 3 | Electron-donating, increases basicity of N2; steric bulk influences coordination geometry. |

| Alkyl/Aryl | 1, 3, 4, 5 | Modifies steric hindrance and electronic properties. |

| Pyridyl | 3 or 5 | Creates a bidentate N,N' chelate, increasing complex stability. |

| Carboxylate | 3 or 5 | Introduces an additional O-donor site, enabling bridging or chelation. |

| Amino | 3 or 5 | Provides an additional N-donor site and potential for hydrogen bonding. |

Chelation Effects of the Isobutoxy Group and Pyrazole Nitrogen

While the this compound itself acts as a monodentate ligand through the N2 nitrogen, the isobutoxy group does not directly participate in chelation in a classic sense. However, its presence significantly influences the coordination environment. The oxygen atom of the isobutoxy group is generally a poor Lewis base and is unlikely to coordinate to a metal center in conjunction with the pyrazole N2 to form a stable chelate ring.

The primary "chelation effect" in ligands derived from this compound would arise from further functionalization, for example, by introducing another coordinating group at the N1 position or the C5 position that can bind to the same metal center as the N2 atom. In such a designed multidentate ligand, the isobutoxy group would still exert a secondary effect on the stability and structure of the chelate.

The electron-donating nature of the isobutoxy group increases the basicity of the pyrazole N2 nitrogen, which can lead to stronger metal-ligand bonds. The steric hindrance provided by the bulky isobutoxy group can also play a critical role in controlling the geometry around the metal center, favoring certain coordination numbers and preventing the close approach of other ligands. This can be particularly important in the design of catalysts where the control of the metal's coordination sphere is crucial for activity and selectivity.

Synthesis of Metal-Pyrazole Coordination Complexes

The synthesis of metal complexes with pyrazole-based ligands can be achieved through several methods, with the choice of method often depending on the desired product (e.g., mononuclear complex vs. coordination polymer) and the stability of the ligand and metal precursor. researchgate.netnih.gov For this compound, its reaction with a metal salt would be expected to yield coordination complexes where the pyrazole coordinates as a neutral ligand via the N2 atom. Deprotonation of the N-H proton with a base would yield the pyrazolate anion, which can act as a bridging ligand to form polynuclear complexes or coordination polymers. uninsubria.it

Self-Assembly Processes in Coordination Polymer Formation

Self-assembly is a powerful strategy for the construction of coordination polymers, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand. rsc.orgmdpi.com In the context of this compound, its deprotonated form, 3-isobutoxy-pyrazolate, could act as a bridging ligand, connecting two metal centers through its two nitrogen atoms. This N,N'-bridging mode is a common motif in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.govresearchgate.net

The bulky isobutoxy group would likely play a significant role in directing the self-assembly process. Its steric demands could influence the packing of the polymer chains or layers, potentially leading to the formation of porous materials or specific network topologies. The flexibility of the isobutyl chain might also allow for conformational adjustments that can accommodate different crystal packing arrangements. Hierarchical self-assembly, where initial coordination events lead to the formation of discrete building blocks that subsequently organize into larger structures, is also a possibility. nih.gov

Reaction Conditions and Stoichiometry for Metal Complexation

The outcome of the reaction between a metal salt and a pyrazole-based ligand is highly dependent on the reaction conditions and the stoichiometry of the reactants. unibo.it For the complexation of this compound, key parameters to consider would include:

Solvent: The choice of solvent can influence the solubility of the reactants and products, and coordinating solvents can compete with the pyrazole ligand for binding sites on the metal.

Temperature: Temperature can affect the reaction kinetics and the thermodynamic stability of the resulting complexes. In some cases, different polymorphs or isomers can be obtained at different temperatures.

pH/Base: The presence or absence of a base will determine whether the pyrazole coordinates as a neutral ligand or as a deprotonated pyrazolate. The strength of the base can also be a factor.

Metal-to-Ligand Ratio: The stoichiometry of the reactants can control the nuclearity of the product. For example, a high ligand-to-metal ratio might favor the formation of mononuclear complexes with a higher number of coordinated ligands, while a lower ratio might favor the formation of polynuclear species. uninsubria.it

The following table provides hypothetical reaction conditions for the synthesis of metal complexes of this compound, based on general procedures for similar pyrazole ligands.

| Metal Salt | Ligand | Stoichiometry (M:L) | Solvent | Conditions | Expected Product |

| CuCl2 | This compound | 1:2 | Ethanol (B145695) | Room temperature, stirring | [Cu(this compound)2Cl2] |

| Zn(NO3)2 | This compound | 1:4 | Methanol | Reflux | Zn(this compound)42 |

| AgNO3 | This compound + NaOH | 1:1:1 | Acetonitrile/Water | Room temperature, stirring | [Ag(3-isobutoxy-pyrazolate)]n |

| Co(OAc)2 | This compound | 1:2 | Tetrahydrofuran | Reflux | [Co(this compound)2(OAc)2] |

Structural Analysis of Coordination Complexes

The structural analysis of coordination complexes provides crucial insights into the bonding, geometry, and packing of these molecules in the solid state. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these compounds. bath.ac.uknih.gov While no specific crystal structures of metal complexes of this compound are publicly available, we can infer potential structural features based on related pyrazole complexes. researchgate.netresearchgate.netmdpi.comnih.gov

In mononuclear complexes where this compound coordinates as a neutral ligand, the metal center would likely adopt a common coordination geometry such as octahedral, tetrahedral, or square planar, depending on the metal ion and the other ligands present. researchgate.net The pyrazole ring would be planar, and the isobutoxy group would likely be oriented to minimize steric clashes with other ligands.

The table below presents expected structural parameters for a hypothetical metal complex of this compound, based on data from similar structurally characterized pyrazole complexes.

| Parameter | Expected Value/Range | Comments |

| M-N(pyrazole) bond length | 2.0 - 2.2 Å | Dependent on the metal ion and its oxidation state. |

| N-N bond length | ~1.35 Å | Typical for a coordinated pyrazole ring. |

| C-O bond length (isobutoxy) | ~1.37 Å | Standard C-O single bond length in an ether. |

| N-M-N bond angle | 90° or 109.5° | Dependent on the coordination geometry (octahedral or tetrahedral). |

| Pyrazole ring planarity | Planar | The five-membered ring is aromatic. |

| Isobutoxy group conformation | Staggered | To minimize steric strain. |

Metal-Ligand Bonding Characterization

The coordination of pyrazole-type ligands to a metal center typically occurs through the pyridinic nitrogen atom (N2). The resulting metal-ligand bond can be characterized using various spectroscopic and crystallographic techniques. The isobutoxy group at the C3 position of the pyrazole ring is expected to modulate the ligand's properties. Electronically, the oxygen atom of the isobutoxy group can donate electron density into the pyrazole ring through resonance, increasing the basicity of the coordinating N2 nitrogen. This enhanced donor strength would be expected to lead to stronger metal-ligand bonds compared to unsubstituted pyrazole.

Sterically, the bulky isobutyl group can influence the coordination geometry around the metal center, affecting the number of ligands that can be accommodated and potentially favoring specific stereochemistries.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center typically results in shifts of the ring stretching vibrations (ν(C=N), ν(C=C)) to higher frequencies. The N-H stretching vibration, present in the free ligand, may also shift or broaden upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the signals of the pyrazole ring protons, particularly the one adjacent to the coordinating nitrogen, experience a downfield shift upon complexation. The signals of the isobutoxy group would also be affected.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, reflecting the nature of the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the metal-ligand bond. It allows for the precise determination of bond lengths and angles. For pyrazole complexes, the Metal-N2 bond length is a key parameter indicating the strength of the interaction. While no specific data for a this compound complex is available, representative data for related pyrazole complexes illustrate typical values.

| Complex | Metal Ion | M-N Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| [Ni(3-MePzH)4Br2] | Ni(II) | ~2.10 - 2.15 | Octahedral |

| [Cu(pzH)4Br2] | Cu(II) | ~2.00 - 2.05 (eq), ~2.60 (ax) | Distorted Octahedral |

| [Zn(3-tBupzH)2Cl2] | Zn(II) | ~2.03 | Tetrahedral |

Supramolecular Interactions in Crystal Structures

The crystal packing of 1H-pyrazoles and their metal complexes is often governed by a variety of supramolecular interactions, with hydrogen bonding being particularly significant. nih.govresearchgate.net The N-H proton of the pyrazole ring is a good hydrogen bond donor, while the non-coordinating pyridinic nitrogen is a hydrogen bond acceptor. This facilitates the formation of robust supramolecular synthons, such as dimers and catemers (chains). sci-hub.boxresearchgate.net

The presence of the 3-isobutoxy substituent is expected to play a dual role in the supramolecular assembly.

Steric Hindrance: The bulky isobutyl group could sterically hinder the formation of the common planar hydrogen-bonded motifs observed for smaller pyrazoles. This might lead to more complex or disrupted three-dimensional networks.

Alternative Interactions: The oxygen atom of the isobutoxy group can act as a hydrogen bond acceptor, potentially leading to different hydrogen bonding patterns involving C-H···O interactions with neighboring molecules.

Applications of Pyrazole-Metal Complexes in Catalysis Research

Pyrazole-based ligands are highly valued in the field of catalysis due to their strong σ-donating properties and the versatility of their steric and electronic profiles, which can be tuned by changing the substituents on the pyrazole ring. researchgate.net Metal complexes derived from pyrazoles have been investigated as catalysts in a wide range of organic transformations. While specific catalytic applications of this compound are not well-documented, the principles derived from related systems are applicable.

Ligand Role in Homogeneous and Heterogeneous Catalysis

The this compound ligand can influence catalysis in several ways:

In Homogeneous Catalysis: The ligand is soluble in organic solvents, making it suitable for homogeneous catalysis. The electron-donating nature of the isobutoxy group can increase the electron density on the metal center. This can enhance the catalytic activity in reactions that benefit from an electron-rich metal, such as oxidative addition steps in cross-coupling reactions. Conversely, the steric bulk of the isobutoxy group can promote reductive elimination, which is often the product-forming step. This balance of steric and electronic effects is key to designing efficient catalysts.

In Heterogeneous Catalysis: While less common for simple pyrazoles, the ligand could be anchored to a solid support (e.g., silica (B1680970) or a polymer) to create a heterogeneous catalyst. This approach combines the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability. For instance, pyrazolone-based complexes have been intercalated into montmorillonite (B579905) clays (B1170129) for the catalytic oxidation of phenol. nih.gov

The N-H proton of the pyrazole ring can also participate directly in catalysis through metal-ligand cooperation, where the ligand is not just a spectator but plays an active role in bond activation. nih.gov

| Substituent Effect | Influence on Metal Center | Potential Catalytic Consequence | Example Reaction Type |

|---|---|---|---|

| Electron-Donating (e.g., -OR) | Increases electron density | Promotes oxidative addition; may stabilize higher oxidation states | Cross-coupling reactions |

| Electron-Withdrawing (e.g., -CF3) | Decreases electron density | Promotes reductive elimination; may stabilize lower oxidation states | Hydrogenation |

| Steric Bulk (e.g., -tBu, -iBuO) | Creates a specific coordination pocket | Enhances selectivity (regio- or stereo-); promotes reductive elimination | Polymerization, Asymmetric Catalysis |

Mechanistic Studies of Catalytic Processes Involving Pyrazole Ligands

Mechanistic studies are fundamental to understanding and improving catalytic systems. For complexes involving protic (N-H) pyrazole ligands, a key mechanistic feature is the concept of metal-ligand cooperation (MLC) or proton-coupled electron transfer (PCET). nih.gov

In a typical catalytic cycle, the pyrazole N-H group can act as an internal proton shuttle. For example, in a hydrogenation or dehydrogenation reaction, a substrate might be activated by the metal center while the N-H group either donates a proton to the substrate or accepts a proton from it. This cooperative action avoids the formation of highly charged intermediates and can provide a lower energy pathway for the reaction.

A proposed mechanistic pathway involving a generic protic pyrazole complex in a dehydrogenation reaction might include the following steps:

Substrate Coordination: The substrate (e.g., an alcohol) coordinates to the metal center.

Proton Transfer: The pyrazole N-H group facilitates the deprotonation of the coordinated substrate, possibly through a hydrogen-bonding interaction. This step forms a metal-alkoxide and a deprotonated pyrazolato ligand.

β-Hydride Elimination: A hydride is transferred from the substrate to the metal center, releasing the product (e.g., a ketone) and forming a metal-hydride species.

Protonolysis/Reductive Elimination: The proton from the now-protonated pyrazole ligand combines with the hydride on the metal to release H₂, regenerating the initial catalytic species.

This type of mechanism, where the pyrazole ligand actively participates in proton and electron transfer, highlights the sophisticated role these ligands can play in catalysis beyond simply tuning the steric and electronic environment of the metal. nih.govnih.govrsc.org

Role of 3 Isobutoxy 1h Pyrazole As a Chemical Building Block

Precursor for Advanced Heterocyclic Systems

The functionalized pyrazole (B372694) core is a foundational element for constructing a diverse array of fused and complex heterocyclic structures. Its distinct electronic and structural properties make it an ideal starting point for synthesizing molecules with significant chemical and biological applications.

One of the most prominent applications of pyrazole derivatives is in the synthesis of fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a widely studied class. mdpi.com The synthesis of this fused system typically proceeds via the cyclocondensation of a 5-amino-1H-pyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, or ethyl acetoacetate (B1235776). rsc.orgsemanticscholar.org